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Furan-2,5-dione;octadec-1-ene

Cat. No.: B1584679
CAS No.: 25266-02-8
M. Wt: 350.5 g/mol
InChI Key: COBLIZNSZVKDMR-UHFFFAOYSA-N
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Description

Conceptual Framework and Structural Significance of Octadecenylsuccinic Anhydride (B1165640)

The structural significance of octadecenylsuccinic anhydride (ODSA) lies in its amphiphilic nature, which is a direct result of its molecular architecture. The molecule consists of two distinct parts: a polar, hydrophilic succinic anhydride head and a long, nonpolar, hydrophobic octadecenyl tail. ontosight.aiwiley.com

  • The Hydrophilic Head: The succinic anhydride group (systematically named furan-2,5-dione) is a five-membered ring containing two carbonyl groups and an oxygen atom. wikipedia.org This part of the molecule is highly reactive, particularly towards nucleophiles like hydroxyl groups found in cellulose (B213188), starches, or water, and primary amino groups. wikipedia.orgtaylorandfrancis.com This reactivity allows ODSA to form stable covalent bonds, specifically ester linkages, with various substrates, effectively grafting its structure onto other materials. wikipedia.orgencyclopedia.pub
  • The Hydrophobic Tail: The octadecenyl group is an 18-carbon unsaturated hydrocarbon chain (C18H35). ontosight.ai This long alkyl chain is responsible for the molecule's hydrophobic (water-repelling) characteristics. When ODSA is attached to a substrate, this tail orients away from the surface, creating a nonpolar, low-energy layer that imparts hydrophobicity. wiley.com
  • This dual functionality makes ODSA an effective surface-modifying agent and a crucial building block in chemical synthesis. ontosight.aiarchivemarketresearch.com It is used to alter the surface properties of materials, for instance, to make paper products resistant to water penetration or to create emulsifiers that can stabilize oil-and-water mixtures. a-z.luresearchgate.net In polymer science, it serves as a compatibilizer to improve the adhesion between immiscible polymers, such as polyethylene (B3416737) and polyesters, by reacting at the interface and bridging the two phases. researchgate.netacs.org The combination of a reactive anchor and a functional tail within a single molecule is the core concept that underpins its widespread utility in advanced chemical applications.

    Chemical and Physical Properties of Octadecenylsuccinic Anhydride (ODSA)
    PropertyValueSource
    IUPAC Namefuran-2,5-dione;octadec-1-ene nih.gov
    SynonymsOctadecenylsuccinic anhydride (ODSA), Isooctadecenylsuccinic anhydride buyersguidechem.comchemicalbook.com
    CAS Number28777-98-2 ontosight.ai
    Molecular FormulaC22H38O3 ontosight.aibuyersguidechem.com
    Molecular Weight~350.54 g/mol buyersguidechem.com
    AppearanceViscous liquid, Crystalline solid wikipedia.orgchembk.com
    Melting Point~70 °C chembk.comchemsrc.com
    Boiling Point~466 °C at 760 mmHg chemsrc.com
    Density~0.97 g/mL at 25 °C lookchem.comalfachemic.com
    SolubilityInsoluble in water wikipedia.orglookchem.com

    Historical Context and Evolution of Research on Maleated Olefin Anhydrides

    The development of maleated olefin anhydrides, the chemical class to which ODSA belongs, is rooted in early 20th-century organic chemistry. The core chemical reaction, the "ene" reaction, involving maleic anhydride and an alkene, was first described in a 1936 patent. wikipedia.org This initial work utilized alkenes from "cracked distillate," a fraction from petroleum processing, which were reacted with maleic anhydride at high temperatures to produce the first alkenyl succinic anhydrides (ASAs). wikipedia.org The initial applications for these dark, tar-like products were as lubricants and rust inhibitors, where color and purity were not primary concerns. wikipedia.org

    The evolution of this chemistry accelerated in the mid-20th century, driven by the demand for new materials with specific functionalities.

  • 1950s: Solid alkylketene dimers (AKDs) were introduced as the first synthetic sizing agents for making paper products hydrophobic. wikipedia.org This set the stage for liquid alternatives.
  • 1960s: Liquid alkenyl succinic anhydrides (ASAs), including ODSA, emerged as highly effective paper sizing agents. wikipedia.org Their introduction for hydrophobizing cotton textiles was patented in 1959, and the concept was extended to paper in 1963. wikipedia.orgencyclopedia.pubnih.gov This decade also saw the beginning of research into grafting maleic anhydride onto polyolefin backbones, a key technique for creating compatibilizers and functionalized polymers. researchgate.netgoogle.com
  • 1970s and Beyond: Research focused on refining the synthesis process to improve product quality, such as achieving lighter color and reducing polymer residue formation, which was necessary for applications in detergents and cleaners. wikipedia.org Kinetic studies of the ene reaction between maleic anhydride and various alkenes helped to better understand the reaction mechanism, confirming it follows second-order kinetics and proceeds via a concerted mechanism. rsc.org In recent decades, research has expanded to new applications, such as modifying natural polymers and creating advanced composite materials. a-z.lugoogle.com
  • This progression from a basic industrial chemical to a versatile molecular tool highlights the evolution of chemical research, where fundamental reaction discoveries are continually adapted to meet the needs of advanced material science and engineering.

    Key Historical Developments of Maleated Olefin Anhydrides
    DateDevelopmentSignificanceSource
    1936First patent describing the reaction of maleic anhydride with alkenes.Establishes the fundamental synthesis of alkenyl succinic anhydrides (ASAs). wikipedia.org
    1950sIntroduction of alkylketene dimers (AKDs) for paper sizing.Creates the market and technological basis for synthetic sizing agents. wikipedia.org
    1959Patent for using ASAs to hydrophobize cotton textiles.First application of ASAs in textile modification. wikipedia.org
    1963Introduction of ODSA as a liquid paper sizing agent.Marks the beginning of widespread industrial use of ODSA in the paper industry. wikipedia.orgencyclopedia.pubnih.gov
    1960sBeginning of research on maleated polyolefins.Opens the field of polymer modification and compatibilization using maleic anhydride. google.com
    1977Detailed kinetic studies of the maleic anhydride-alkene "ene" reaction are published.Provides a deeper mechanistic understanding of ASA formation. rsc.org

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C22H38O3 B1584679 Furan-2,5-dione;octadec-1-ene CAS No. 25266-02-8

    3D Structure of Parent

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    furan-2,5-dione;octadec-1-ene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H36.C4H2O3/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-18H2,2H3;1-2H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    COBLIZNSZVKDMR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCC=C.C1=CC(=O)OC1=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H38O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    25266-02-8, 111306-63-9, 69227-14-1
    Record name Maleic anhydride-1-octadecene copolymer
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    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Maleic anhydride-1-octadecene alternating copolymer
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=111306-63-9
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    Record name 2,5-Furandione, polymer with 1-octadecene, C20-28-alkyl esters
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    Molecular Weight

    350.5 g/mol
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    CAS No.

    25266-02-8, 69227-14-1
    Record name 2,5-Furandione, polymer with 1-octadecene
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    Record name 2,5-Furandione, polymer with 1-octadecene, C20-28-alkyl esters
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    Synthetic Methodologies for Furan 2,5 Dione;octadec 1 Ene and Its Macromolecular Adducts

    Ene Reaction Pathways for Alkenylsuccinic Anhydride (B1165640) Formation

    The formation of alkenylsuccinic anhydrides (ASAs), such as ODSA, is predominantly achieved through an Alder-ene reaction. This reaction involves an alkene containing an allylic hydrogen (the ene) reacting with a compound containing a double or triple bond (the enophile), in this case, maleic anhydride. wikipedia.orgresearchgate.net

    The direct thermal reaction of a linear α-olefin, such as octadec-1-ene, with maleic anhydride is a common industrial method for producing ODSA. This process is typically carried out at elevated temperatures, often exceeding 200°C. wikipedia.org The reaction proceeds via a pericyclic mechanism, and kinetics studies have shown it to follow second-order kinetics. rsc.org

    A key challenge in thermally initiated ene reactions is the potential for side reactions, including polymerization of the maleic anhydride or the olefin, and isomerization of the α-olefin to internal olefins. wikipedia.orggoogle.com These side reactions can lead to a darker colored product and the formation of solid residues, which are undesirable in many applications. google.com To mitigate these issues, the reaction is often performed with an excess of the olefin, and the unreacted olefin is later removed by distillation. wikipedia.org The use of polymerization inhibitors can also help to suppress the formation of unwanted polymers. wikipedia.org

    Parameter Condition Effect
    Temperature> 200°CPromotes the desired ene reaction but also increases the rate of side reactions.
    Reactant RatioExcess olefinShifts the equilibrium towards the product and minimizes maleic anhydride polymerization.
    Inhibitorse.g., hydroquinoneReduces the formation of polymeric byproducts.

    To overcome the high temperatures and potential side reactions associated with thermal processes, catalytic methods for the maleinization of olefins have been developed. These methods often allow for milder reaction conditions and can improve the selectivity of the reaction.

    Lewis acids are effective catalysts for ene reactions because they can coordinate to the carbonyl oxygen of maleic anhydride, making it a more electron-deficient and reactive enophile. acs.org Computational studies have screened various Lewis acid catalysts, such as aluminum chloride (AlCl₃) and indium chloride (InCl₃), and found them to be highly effective in promoting the ene reaction between maleic anhydride and polyisobutylene, a related olefin. acs.orgrsc.org These studies suggest that stronger Lewis acids lead to a greater acceleration of the reaction. acs.org However, a very strong interaction between the Lewis acid and the product can make catalyst removal difficult. rsc.org Therefore, a balance between catalytic activity and ease of separation is often sought. rsc.org

    Transition metal complexes have also been explored as catalysts for the maleinization of olefins. For instance, rhodium-based catalysts have been shown to be effective in the maleinization of fatty acids. rsc.org While specific examples for octadec-1-ene are less common in the literature, the principles can be extended. Transition metal catalysts can offer high efficiency and selectivity, allowing for the reaction to proceed under milder conditions than thermal methods. researchgate.net

    Catalytic Methodologies for Maleinization of Olefins.

    Radical Polymerization Routes to Poly(maleic anhydride-alt-octadecene) and Related Copolymers

    The free radical copolymerization of maleic anhydride (an electron-acceptor monomer) with an electron-donor monomer like octadec-1-ene typically results in the formation of alternating copolymers. researchgate.netresearchgate.net This is due to the tendency of the monomers to form a charge-transfer complex which then polymerizes. The resulting polymer, poly(maleic anhydride-alt-octadecene) (PMAO), is a versatile material used as a surface-active agent and for further chemical modification. thaiscience.infoalfachemic.com

    The polymerization is typically initiated by a radical initiator, such as a peroxide, at elevated temperatures. While maleic anhydride does not readily homopolymerize under these conditions, it readily copolymerizes with donor monomers. researchgate.net

    Monomer 1 Monomer 2 Resulting Polymer Polymerization Type
    Maleic AnhydrideOctadec-1-enePoly(maleic anhydride-alt-octadecene)Alternating Copolymerization

    Graft Copolymerization Techniques Involving Anhydride Moieties

    Graft copolymerization is a powerful technique to modify the properties of existing polymers. proquest.com Maleic anhydride is a frequently used monomer for grafting onto various polymer backbones due to the high reactivity of the anhydride group. arxiv.org The anhydride functionality can be introduced onto a polymer chain, which can then be further reacted to impart desired properties.

    For example, maleic anhydride can be grafted onto polypropylene (B1209903) in the presence of a free radical initiator. acs.org This maleated polypropylene can then act as a compatibilizer in blends with more polar polymers like polyamides. acs.org Similarly, maleic anhydride can be grafted onto polyethylene (B3416737) and polystyrene. proquest.com The grafting process can be carried out in solution, in the melt phase (reactive extrusion), or in the solid state. arxiv.org

    The anhydride groups on the grafted polymer provide reactive sites for subsequent reactions. For instance, they can be reacted with amines or alcohols to introduce new functional groups. scholarsresearchlibrary.com This allows for the tailoring of the polymer's properties, such as its hydrophilicity, adhesion, and compatibility with other materials.

    Reaction Mechanisms and Chemical Transformations of Furan 2,5 Dione;octadec 1 Ene

    Anhydride (B1165640) Ring-Opening Reactions with Nucleophilic Speciesbenchchem.comresearchgate.netpitt.edu

    The furan-2,5-dione ring is strained and contains two electrophilic carbonyl carbons, making it a prime target for a variety of nucleophiles. This reactivity is central to many of its industrial applications. The general mechanism involves the nucleophilic attack on one of the carbonyl carbons, leading to the cleavage of a carbon-oxygen bond in the anhydride ring and the formation of a new functional group. researchgate.net

    The reaction of ODSA with alcohols or other hydroxyl-containing compounds, such as cellulose (B213188) or poly(ethylene glycol) (PEG), results in the formation of an ester and a carboxylic acid. researchgate.net This esterification is a classic example of nucleophilic acyl substitution.

    The reaction proceeds through a ring-opening mechanism where the hydroxyl group of the nucleophile attacks one of the carbonyl carbons of the anhydride. This process can be catalyzed by acids, which protonate a carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. core.ac.uk The reaction can also proceed without a catalyst at elevated temperatures, for instance, the reaction with PEG occurs at 140°C without a solvent or catalyst. researchgate.netnais.net.cn

    Kinetic studies on the esterification of similar succinic anhydrides have shown the reaction often follows second-order kinetics. core.ac.uk The rate is influenced by several factors:

    Temperature : Higher temperatures increase the reaction rate but can also lead to side reactions.

    Reactant Molar Ratio : An excess of the alcohol can shift the equilibrium towards the formation of the ester product. core.ac.uk

    pH : In reactions with molecules like starch, the degree of substitution is pH-dependent. An initial increase in pH enhances the reaction, but excessively high pH can lead to anhydride hydrolysis and de-esterification. fstjournal.com.br

    Table 1: Factors Influencing Esterification of Alkenyl Succinic Anhydrides

    Parameter Effect on Reaction Reference
    Temperature Rate increases with temperature.
    Molar Ratio Excess alcohol favors ester formation. core.ac.uk
    pH Optimal range exists; high pH causes hydrolysis. fstjournal.com.br

    ODSA readily reacts with primary and secondary amines to form amides. pitt.edu This reaction is typically rapid and highly exothermic. pitt.edu The nucleophilic amine attacks a carbonyl carbon of the anhydride ring, leading to a ring-opened amic acid intermediate. researchgate.net

    The reaction can proceed further, especially at high temperatures, where the carboxylic acid group of the intermediate reacts with another amine molecule or intramolecularly cyclizes with the loss of a water molecule to form an imide. researchgate.netjustia.com For example, reacting a mixture of hexadecenyl and octadecenyl succinic anhydride with ethanolamine (B43304) at 108–116°C, followed by reflux, results in the formation of a succinimide (B58015) after azeotropic distillation removes the water byproduct. justia.com

    The reaction conditions can be tuned to favor the formation of the monoamide product. For instance, adding the anhydride to a stirred solution of the amine at room temperature can selectively yield the monoacylation product. researchgate.net

    Table 2: Products of Amidation Reactions

    Reactant Conditions Primary Product Reference
    Primary Amine Room Temperature Amic Acid (Monoamide) researchgate.net
    Primary Amine High Temperature (e.g., 160°C) Succinimide google.com

    In the presence of water, the anhydride ring of ODSA can be opened to form the corresponding dicarboxylic acid, octadecenyl succinic acid. wikipedia.orggoogle.com This hydrolysis reaction is a competing and often undesirable reaction in applications like paper sizing, where the anhydride is intended to react with the hydroxyl groups of cellulose. researchgate.net The rate of hydrolysis is a critical factor in the efficiency of such processes. rqbchemical.com

    The mechanism involves the nucleophilic attack of a water molecule on a carbonyl carbon. nih.gov This process can be catalyzed by either acid or base. Theoretical studies on various cyclic anhydrides show that the reaction pathway involves the hydrogen bonding of a water molecule to the ring, which weakens the C-O bridge bond, ultimately leading to ring opening and the formation of two carboxyl groups. nih.gov

    Mechanisms of Olefinic and Alkenyl Chain Participation in Chemical Reactionsbenchchem.com

    The primary role of the octadec-1-ene chain is in the synthesis of the molecule itself via the ene reaction. researchgate.net Once formed, the long, non-polar alkenyl chain imparts significant hydrophobicity to the molecule, which is crucial for its function as a sizing agent, lubricant additive, or corrosion inhibitor. rqbchemical.comwikipedia.org While the anhydride ring is the primary site of subsequent reactions, the double bond in the alkenyl chain can potentially participate in further chemical transformations, such as:

    Polymerization : The double bond can be involved in polymerization reactions, although this is often considered an undesirable side reaction during synthesis and storage. wikipedia.org

    Oxidation : The olefinic bond can be susceptible to oxidation.

    Addition Reactions : The double bond could undergo addition reactions typical of alkenes.

    However, in the context of its major applications, the chemical participation of the alkenyl chain beyond the initial synthesis is less prominent than the reactions of the anhydride ring. Its main contribution is modifying the physical properties and surface activity of the final product. wikipedia.org

    Mechanistic Insights into Maleinization via the Ene Reactionnih.govrsc.org

    Furan-2,5-dione;octadec-1-ene is synthesized by the thermal reaction of maleic anhydride and octadec-1-ene. researchgate.net This transformation is a well-established example of the Alder-ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene," in this case, octadec-1-ene) and a compound with a multiple bond (the "enophile," maleic anhydride). wikipedia.org

    The reaction is typically conducted at high temperatures, often above 200°C. wikipedia.org The mechanism is considered to be a concerted process where a new sigma bond is formed, the double bond of the ene migrates, and an allylic hydrogen is transferred to the enophile. nih.govrsc.orgwikipedia.org

    Key mechanistic features of the ene reaction between maleic anhydride and alk-1-enes include:

    Concerted Mechanism : The absence of cyclobutane (B1203170) byproducts and the lack of influence from free-radical inhibitors support a concerted, rather than a stepwise radical or ionic, mechanism. rsc.org

    Second-Order Kinetics : The reaction has been shown to follow second-order kinetics up to a significant conversion percentage. rsc.org

    Exo Transition State : For alk-1-enes, the reaction is believed to proceed through an exo transition state, which leads to the observed trans configuration of the resulting alkenylsuccinic anhydride. rsc.org

    Allylic Hydrogen Transfer : The reaction involves the transfer of an allylic hydrogen from the alkene to the maleic anhydride molecule, resulting in a shift of the double bond's position in the final product. nih.gov

    This process, sometimes referred to as maleinization, can also be subject to side reactions like polymerization, which can be mitigated by the addition of inhibitors. wikipedia.orgrsc.org

    Ligand Effects and Metal Oxidation State Influences on Reaction Pathwaysrsc.org

    While the thermal ene reaction is the conventional method for synthesizing ODSA, catalytic approaches are an area of active research for related transformations. For the carbonylation of carboxylic acids to form cyclic anhydrides, transition metal catalysts are employed. nih.govchemrxiv.org

    In these related systems, ligands play a crucial role. For example, in the palladium-catalyzed C-H carbonylation of aliphatic acids, bidentate ligands are shown to significantly improve the reactivity and yield of the resulting cyclic anhydrides. nih.gov Similarly, the cobalt-catalyzed carbonylation of acrylic acid to succinic anhydride is facilitated by the presence of a bidentate phosphine (B1218219) ligand. chemrxiv.org

    The oxidation state of the metal catalyst is also a key factor. In palladium-catalyzed C-H activation, the catalytic cycle typically involves a Pd(II) species. nih.gov The use of an oxidant, such as AgNO₃, can be necessary to facilitate the catalytic cycle and improve yields. nih.gov

    For the ene reaction itself, Lewis acid catalysts like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can be used to activate the enophile (maleic anhydride), allowing the reaction to proceed under milder conditions than the thermal process. zbaqchem.com The Lewis acid coordinates to a carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to reaction with the ene. zbaqchem.com This can lead to reactions proceeding through a polar transition state or a stepwise zwitterionic intermediate, depending on the reactants and catalyst. wikipedia.org

    Advanced Spectroscopic and Chromatographic Characterization of Furan 2,5 Dione;octadec 1 Ene Systems

    Mass Spectrometry for Molecular Weight Distribution and Succinic Ratio Determination

    Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, which can provide information about the molecular weight and structure of a compound. For polymers like poly(maleic anhydride-alt-1-octadecene), techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are employed to analyze the distribution of polymer chain masses. This allows for the determination of the average molecular weight and the dispersity of the polymer sample.

    The "succinic ratio" in this context refers to the incorporation of the succinic anhydride (B1165640) monomer unit along the polymer backbone. arxiv.orgchemrxiv.org The free radical polymerization of maleic anhydride and α-olefins like octadec-1-ene typically proceeds in an alternating fashion, resulting in a 1:1 molar ratio of the two monomer units in the final polymer structure. google.com This is because maleic anhydride does not readily homopolymerize under these conditions. arxiv.org

    While direct MS of the intact polymer can be challenging, techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be used. In this method, the polymer is thermally decomposed into smaller, volatile fragments, which are then separated by GC and identified by MS. Analysis of the resulting pyrograms can confirm the presence of fragments originating from both octadecene and succinic anhydride, thereby verifying the copolymer's composition and, in principle, allowing for the quantification of the monomer ratio.

    TechniqueInformation ObtainedTypical Application for Furan-2,5-dione;octadec-1-ene
    MALDI-TOF MS Molecular weight of individual polymer chains, molecular weight distribution.Determination of number-average (Mn) and weight-average (Mw) molecular weights.
    Py-GC-MS Identification of thermal degradation products.Confirmation of copolymer composition and determination of the succinic anhydride to octadecene ratio.
    Electrospray Ionization (ESI-MS) Molecular weight of smaller oligomers and analysis of polymer modifications.Characterization of low molecular weight fractions or functionalized derivatives of the copolymer.

    Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of polymers. Both ¹H and ¹³C NMR provide information on the chemical environment of the nuclei, confirming the polymer structure and assessing its purity. thaiscience.inforesearchgate.net

    In the ¹H NMR spectrum of poly(maleic anhydride-alt-1-octadecene), the long alkyl side chain of the octadecene unit produces a series of broad, overlapping signals in the upfield region. The protons on the polymer backbone, adjacent to the succinic anhydride ring, appear as a distinct multiplet at a lower field. The purity of the copolymer can be assessed by the absence of sharp signals corresponding to unreacted monomers, such as the vinyl protons of octadec-1-ene (typically at δ 4.9-5.8 ppm) or the olefinic protons of maleic anhydride (δ ~7.0 ppm). rsc.orgspectrabase.com

    The ¹³C NMR spectrum provides complementary information. The carbons of the long alkyl chain are observed in the 14-35 ppm range. The carbonyl carbons of the succinic anhydride ring are highly deshielded and appear significantly downfield, providing unambiguous evidence of the anhydride functionality within the polymer chain. thaiscience.info

    Table 4.2.1: Representative NMR Chemical Shifts (δ) for Poly(maleic anhydride-alt-1-octadecene)

    Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm) Reference
    Alkyl Chain
    Terminal -CH₃~0.88~14.1 thaiscience.info
    Methylene -(CH₂)n-~1.25 (broad)~22.7 - 32.0 thaiscience.info
    Polymer Backbone
    -CH-CH- (Backbone)~2.5 - 3.5 (broad)~45.0 - 55.0 thaiscience.inforesearchgate.net
    Succinic Anhydride Ring
    Carbonyl (C=O)N/A~170 - 175 thaiscience.info

    Note: Chemical shifts are approximate and can vary based on the solvent and specific polymer batch.

    Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

    Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within the polymer structure. rsc.orgnih.gov For poly(maleic anhydride-alt-1-octadecene), FTIR is particularly effective for confirming the presence of the characteristic succinic anhydride rings and the long alkyl chains.

    The most prominent features in the FTIR spectrum are the strong absorption bands corresponding to the anhydride group. Specifically, the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups result in a distinctive doublet. researchgate.net The C-O-C stretching of the anhydride ring also gives a strong signal. The octadecene component is identified by the C-H stretching and bending vibrations of its long aliphatic chain. researchgate.net

    These techniques are also valuable for monitoring the polymerization reaction. The progress of the reaction can be followed by observing the disappearance of the absorption bands associated with the C=C double bonds of the maleic anhydride and octadec-1-ene monomers and the concurrent appearance of the characteristic polymer backbone and anhydride peaks. researchgate.net In-situ Raman spectroscopy can be particularly useful for monitoring the reaction kinetics within a polymer film. nih.gov

    Table 4.3.1: Characteristic FTIR Absorption Frequencies for Poly(maleic anhydride-alt-1-octadecene)

    Frequency Range (cm⁻¹) Vibrational Mode Functional Group Reference
    2923 - 2955Asymmetric C-H StretchAlkyl Chain (-CH₂) researchgate.net
    2851 - 2873Symmetric C-H StretchAlkyl Chain (-CH₃, -CH₂) researchgate.netresearchgate.net
    ~1860Asymmetric C=O StretchSuccinic Anhydride researchgate.net
    ~1780Symmetric C=O StretchSuccinic Anhydride arxiv.orgresearchgate.net
    ~1470C-H Bending (Scissoring)Alkyl Chain (-CH₂) researchgate.net
    ~1225C-O-C StretchSuccinic Anhydride thaiscience.info
    ~918Ring DeformationSuccinic Anhydride researchgate.net

    Chromatographic Techniques (e.g., Gel Permeation Chromatography, Size Exclusion Chromatography) for Polymer Molecular Weight and Dispersity

    Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight distribution of polymers. scispace.com This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn). researchgate.net

    For poly(maleic anhydride-alt-1-octadecene), GPC analysis provides crucial information about the length of the polymer chains and the breadth of their distribution. A low PDI value (closer to 1.0) indicates a more uniform polymer sample with chains of similar length. Commercially available poly(maleic anhydride-alt-1-octadecene) often has an Mn in the range of 30,000 to 50,000 g/mol . sigmaaldrich.com It has been noted that the determination of the absolute molar mass of this copolymer can be inaccurate when using standard polystyrene calibrations, requiring more advanced methods like the use of a universal calibration or SEC combined with viscometry for accurate results. researchgate.net

    Table 4.4.1: Example GPC Data for Poly(maleic anhydride-alt-1-octadecene) Systems

    Parameter Description Typical Value / Range Reference
    Mn ( g/mol ) Number-Average Molecular Weight20,000 - 50,000 sigmaaldrich.comgoogle.comdb-thueringen.de
    Mw ( g/mol ) Weight-Average Molecular WeightHigher than Mn researchgate.netresearchgate.net
    PDI (Đ) Polydispersity Index (Mw/Mn)1.5 - 2.5 researchgate.net

    Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy) for Interfacial Chemical Bonding Analysis

    X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. This makes it exceptionally well-suited for analyzing the surface of polymer films and studying interfacial bonding after surface modification.

    When analyzing poly(maleic anhydride-alt-1-octadecene), XPS can distinguish between the different chemical environments of carbon and oxygen atoms. The high-resolution C 1s spectrum can be deconvoluted into components representing the hydrocarbon chain (C-C, C-H), carbons adjacent to the anhydride ring, and the carbonyl carbons (O=C-O). Similarly, the O 1s spectrum can distinguish between the carbonyl oxygen (C=O) and the ether-type oxygen (C-O-C) in the anhydride ring. researchgate.net

    XPS is particularly powerful for confirming surface modification reactions. For example, if the anhydride ring is opened by an amine to form an amide, a new peak corresponding to the N 1s core level will appear, and the C 1s spectrum will show a new component at a binding energy characteristic of an amide group (~288 eV). researchgate.net This provides direct evidence of chemical bonding at the interface.

    Table 4.5.1: Representative XPS Binding Energies for this compound Systems

    Core Level Functional Group Approximate Binding Energy (eV) Reference
    C 1s Hydrocarbon (C-C, C-H)~284.8 - 285.1 sci-hub.se
    Carbonyl (O=C-O)~289.0 researchgate.net
    Amide (RNH-C=O)~288.7 researchgate.net
    O 1s C-O-C & C=O~532.0 - 533.5 researchgate.netsci-hub.se
    N 1s Amine/Amide (-NH-)~399.0 - 402.0 researchgate.net

    *Present after surface modification with amine-containing molecules.

    Polymeric and Copolymeric Systems Derived from Furan 2,5 Dione;octadec 1 Ene

    Synthesis and Architecture of Alternating Copolymers (e.g., Poly(maleic anhydride-alt-1-octadecene))

    The synthesis of poly(maleic anhydride-alt-1-octadecene) is typically achieved through free-radical polymerization of equimolar quantities of the two monomers. google.com Maleic anhydride (B1165640), an electron-acceptor monomer, and 1-octadecene (B91540), an electron-donor alpha-olefin, readily form a charge-transfer complex that facilitates a highly alternating sequence along the polymer backbone. This process ensures a regular 1:1 molar ratio of the monomer units in the resulting copolymer chain.

    The polymerization is initiated by chemical initiators, such as peroxides (e.g., benzoyl peroxide or dicumyl peroxide), at elevated temperatures. hristov.com The reaction can be carried out in solution using solvents like toluene (B28343) or in the melt phase via reactive extrusion. hristov.comgoogle.com The resulting polymer, poly(maleic anhydride-alt-1-octadecene), is a hydrophobic, non-polar polymer characterized by a carbon-carbon backbone with pendant anhydride rings and C16 alkyl side chains. specialchem.com This architecture provides a reactive site (the anhydride group) for subsequent chemical modifications. The average molecular weight (Mn) of commercially available versions of this copolymer typically ranges from 30,000 to 50,000 g/mol .

    Table 1: Typical Properties of Poly(maleic anhydride-alt-1-octadecene)

    Property Value
    Average Mn (g/mol) 30,000-50,000
    Form Free-flowing powder
    Density (at 25 °C) 0.97 g/mL chemicalbook.com
    Softening Point 120-130 °C
    Acid Number 310-315 mg KOH/g
    Solubility in Water Insoluble echemi.comchemdad.com

    Graft Copolymerization Strategies on Diverse Substrates

    The true versatility of poly(maleic anhydride-alt-1-octadecene) lies in the high reactivity of its anhydride units. These groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, providing a convenient method for grafting various functional molecules or polymer chains onto the backbone. google.comresearchgate.net This strategy allows for the precise tailoring of the copolymer's properties for specific applications.

    Grafting and graft copolymerization are among the most promising methods for modifying polymer properties. arxiv.org Strategies involving maleic anhydride-based copolymers can be broadly categorized:

    Grafting onto the Backbone: Functional molecules can be directly attached to the poly(maleic anhydride-alt-1-octadecene) backbone. For instance, reactions with functional amines like ammonia, methylamine, or aniline (B41778) can produce maleamidic acid and maleimide (B117702) derivatives. researchgate.net Similarly, hydrophilic polymers like poly(ethylene glycol) (PEG) can be grafted to the backbone, creating amphiphilic graft copolymers with a hydrophobic backbone and hydrophilic side chains. google.com These modified polymers have applications in areas such as nanoparticle solubilization and surface modification.

    Grafting from a Substrate: The copolymer itself can be used to modify surfaces. For example, it can be used to coat nanoparticles, where the hydrophobic octadecene chains interact with the nanoparticle surface and the reactive anhydride groups are exposed for further functionalization. thaiscience.info

    Reactive Extrusion: This technique is widely used for grafting maleic anhydride onto polyolefin backbones in the melt phase. hristov.comscribd.com While this typically involves grafting the small molecule (maleic anhydride) onto a pre-existing polymer like polypropylene (B1209903), the principles demonstrate the high reactivity and utility of the anhydride group in creating functionalized polymers. hristov.com

    These grafting techniques allow for the creation of complex macromolecular structures, transforming the original alternating copolymer into a high-performance material for advanced applications. arxiv.org

    Block Copolymer Synthesis Utilizing Furan-2,5-dione;octadec-1-ene Adducts

    While the free-radical polymerization of maleic anhydride and 1-octadecene inherently produces an alternating copolymer, the resulting polymer can be used as a macroinitiator or a segment in the synthesis of more complex block copolymers. The reactive anhydride groups distributed along the poly(maleic anhydride-alt-1-octadecene) backbone serve as anchor points for initiating the growth of other polymer blocks.

    One common strategy involves a two-step process:

    Synthesis of the Alternating Copolymer: First, poly(maleic anhydride-alt-1-octadecene) is synthesized as described previously.

    Modification and Block Formation: The anhydride rings are then modified. For example, a ring-opening reaction with a molecule containing both a hydroxyl group and an initiating site for a different polymerization technique (e.g., atom transfer radical polymerization or ring-opening polymerization) can convert the alternating copolymer into a macroinitiator. This macroinitiator can then be used to grow a second, different polymer block from multiple points along its chain, resulting in a structure that has characteristics of both a graft and a block copolymer.

    This approach allows for the combination of the properties of the maleic anhydride-octadecene segment (e.g., hydrophobicity, reactivity) with the properties of another polymer block (e.g., hydrophilicity, thermal stability, or specific mechanical properties), leading to materials with highly tailored and sophisticated functionalities.

    Interfacial Chemistry and Compatibilization in Polymer Blends

    Poly(maleic anhydride-alt-1-octadecene) and similar maleic anhydride-grafted polymers are highly effective as compatibilizers for immiscible polymer blends, particularly those involving non-polar polyolefins and polar polymers like polyamides. researchgate.net The effectiveness stems from the copolymer's amphiphilic nature: the long octadecene side chains are compatible with non-polar polymers (e.g., polypropylene), while the polar anhydride groups can react with or physically interact with the polar polymer chains (e.g., the amine end-groups of polyamide). researchgate.net

    When added to an immiscible blend, the copolymer preferentially locates at the interface between the two phases. The reactive anhydride groups can form covalent bonds with the functional groups of the polar polymer, effectively "stitching" the two phases together. hristov.com This enhanced interfacial adhesion leads to several significant improvements in the final material:

    Reduced Interfacial Tension: The compatibilizer lowers the energy of the interface, facilitating finer and more stable dispersion of one polymer phase within the other.

    Improved Morphology: The size of the dispersed phase domains is significantly reduced, leading to a more uniform and stable blend morphology. bohrium.com

    Enhanced Mechanical Properties: By strengthening the interface, the compatibilizer improves stress transfer between the polymer phases, resulting in enhanced mechanical properties such as tensile strength, Young's modulus, and impact strength. researchgate.net

    Table 2: Effect of Maleic Anhydride Grafted Compatibilizer on PP/PA66 Blend Properties

    Property Uncompatibilized Blend Compatibilized Blend
    Interfacial Adhesion Poor Improved researchgate.net
    Size of Dispersed PA66 Domains Large Decreased researchgate.net
    Young's Modulus Lower Enhanced researchgate.net
    Absolute Failure Strength Lower Enhanced researchgate.net

    Functionalization and Derivatization Chemistry of Furan 2,5 Dione;octadec 1 Ene

    Amine-Derived Succinimide (B58015) and Maleamidic Acid Formation

    The reaction of octadecenyl succinic anhydride (B1165640) with primary and secondary amines is a key method for synthesizing nitrogen-containing derivatives. This reaction typically proceeds through a two-step mechanism involving the formation of an intermediate maleamidic acid (or more accurately, a succinamic acid derivative in this context), which can then undergo cyclization to form a stable five-membered succinimide ring.

    The initial step is the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This ring-opening reaction is generally rapid and leads to the formation of the amic acid intermediate. researchgate.net This intermediate possesses both a carboxylic acid group and an amide group. The formation of the final succinimide product requires the elimination of a water molecule through heating. innovareacademics.inmdpi.com The temperature required for this cyclodehydration can influence the outcome; lower temperatures (below 100°C) may favor the isolation of the amic acid, while higher temperatures (e.g., 70°C to 190°C) promote the formation of the imide. google.comgoogle.com

    For instance, the reaction of alkenyl succinic anhydrides with aminophenols in a solvent like xylene at elevated temperatures (e.g., 160°C) yields hydroxyaromatic succinimides. google.com Similarly, reacting iso-octadecenyl succinic anhydride with 2-hydroxyethyl imidazolidinone can produce an amide, with the reaction conditions dictating whether the amic acid intermediate or the cyclized imide is the final product. google.com To prevent imidization and isolate the amide, temperatures are preferably kept between 30-70°C. google.com

    The synthesis of N-substituted succinimides from succinic anhydride and amines can also be facilitated by dehydrating agents or catalysts. innovareacademics.in While specific examples for ODSA are often proprietary, the general principles apply. The reaction of various alkenyl succinic anhydrides with N-methyl glucamine demonstrates the formation of amide derivatives. google.com

    Table 1: Synthesis of Amine-Derived Derivatives from Alkenyl Succinic Anhydrides

    Reactant 1 Reactant 2 Product Type Key Reaction Conditions Reference
    Alkenyl Succinic Anhydride (C8-C30) 4-Aminophenol Hydroxyaromatic Succinimide Xylene solvent, 160°C google.com
    Iso-octadecenyl Succinic Anhydride 2-Hydroxyethyl Imidazolidinone Amide / Imide 30-70°C for amide; >100°C for imide google.com
    Dodecenyl Succinic Anhydride N-methyl glucamine Bis(N-methyl glucamide) Reaction in polyethylene (B3416737) glycol 200 google.com
    Poly(styrene-co-maleic anhydride) Octadecyl amine Maleamic acid and Maleimide (B117702) Ring-opening amidation near room temperature, followed by cyclodehydration researchgate.net

    Ester-Based Derivatives and Their Synthetic Routes

    Esterification is a common and significant modification of octadecenyl succinic anhydride, primarily involving the reaction of the anhydride with alcohols. This reaction opens the anhydride ring to form a monoester, which contains both an ester group and a carboxylic acid group. Further esterification of the remaining carboxylic acid can lead to the formation of a diester.

    The synthesis of these ester derivatives is often catalyzed by acids, such as sulfuric acid. google.com For example, a monoester can be synthesized by reacting ODSA with an alcohol like polyethylene glycol (PEG) at moderately elevated temperatures (e.g., 100°C). google.com The reaction of one mole of ODSA with one mole of the alcohol yields the monoester. google.com To produce a diester, this intermediate can be further reacted with a second alcohol, such as methanol, in the presence of an acid catalyst and heat to drive the reaction to completion. google.comgoogle.com

    A variety of alcohols can be used for this purpose, leading to a wide range of ester-based derivatives with tailored properties. The reaction of ODSA with ethoxylated fatty alcohols is another route to produce nonionic surfactants. bu.edu.eg The initial esterification of the anhydride with the hydroxyl group of the ethoxylated alcohol can be carried out at temperatures between 120-130°C. bu.edu.eg

    These esterification reactions are fundamental in industrial applications, such as the modification of polysaccharides like starch and cellulose (B213188), where the hydroxyl groups on the polymer backbone react with ODSA to impart hydrophobic properties. wikipedia.orgresearchgate.net

    Table 2: Synthesis of Ester-Based Derivatives from Octadecenyl Succinic Anhydride (ODSA)

    Reactant 1 Reactant 2 Product Type Key Reaction Conditions Reference
    Octadecenyl Succinic Anhydride Polyethylene Glycol (PEG 200) Mono-PEG 200 ester 100°C for 2 hours google.com
    Octadecenyl Succinic Anhydride Mono-PEG 200 Ester Methanol PEG 200 Methyl Diester Sulfuric acid catalyst, heated to 110°C google.com
    Octadecenyl Succinic Anhydride Ethoxylated Fatty Alcohols Succinate Diesters 120–130°C in dry benzene bu.edu.eg
    Octadecenyl Succinic Anhydride Water 2-octadecenyl succinic acid Heated at 80°C prepchem.com

    Other Functional Group Incorporations and Chemical Modifications

    Beyond reactions with amines and alcohols, the furan-2,5-dione;octadec-1-ene molecule can undergo other chemical modifications at both the anhydride ring and the alkenyl chain.

    Hydrolysis: The succinic anhydride ring can be readily hydrolyzed to the corresponding dicarboxylic acid, 2-octadecenyl succinic acid. nih.gov This is typically achieved by heating the anhydride with water. google.comprepchem.com The resulting diacid can then be used in further reactions, such as the formation of lactone acids upon heating with a strong acid catalyst like sulfuric acid. prepchem.com

    Reactions at the Double Bond: The octadecenyl chain contains a carbon-carbon double bond, which is a site for various addition reactions. While specific examples for ODSA are not extensively detailed in readily available literature, general reactions for alkenyl groups are applicable. These include:

    Hydrogenation: The double bond can be saturated through catalytic hydrogenation, for example using a Palladium on carbon (Pd/C) catalyst, to produce the corresponding octadecyl succinic anhydride. google.com

    Halogenation: Substances like bromine, chlorine, or iodine can add across the double bond. epo.org

    Sulfurization: The alkenyl group can also be sulfurized. epo.org

    Thiol-Ene Reactions: The anhydride ring can also react with thiols. The reaction between maleic anhydride and thiols proceeds via a Michael addition mechanism, where the thiol group adds across the double bond of the maleic anhydride. mdpi.com A similar reaction pathway can be envisioned for ODSA, although this is less common than reactions with amines and alcohols. Another possibility is the ring-opening reaction of the anhydride by a thiol to form a thioester, which has been explored with other succinic anhydrides. nsf.gov

    These various functionalization pathways highlight the chemical versatility of this compound, allowing for its incorporation into a wide array of materials and chemical structures.

    Academic Applications in Materials Science and Advanced Chemical Systems

    Dispersant and Emulsifier Chemistry in Hydrocarbon Systems

    The amphiphilic nature of Furan-2,5-dione;octadec-1-ene makes it an effective dispersant and emulsifier in hydrocarbon systems. The long octadecene tail exhibits strong affinity for nonpolar hydrocarbon phases, while the polar furan-2,5-dione (maleic anhydride) head can interact with more polar substances or surfaces. This dual character allows the copolymer to stabilize dispersions of solid particles or emulsions of immiscible liquids within a hydrocarbon matrix.

    In practical applications, this property is valuable for:

    Lubricating oils: Preventing the agglomeration of soot and other combustion byproducts.

    Crude oil extraction and transportation: Aiding in the dispersion of asphaltenes and paraffins to prevent blockages.

    Fuel additives: Improving the stability and homogeneity of fuel blends.

    The effectiveness of the copolymer as a dispersant is influenced by its molecular weight and the ratio of the hydrophilic to lipophilic moieties.

    Polymer Modification and Crosslinking Agents in Material Science

    The furan-2,5-dione moiety in the copolymer is a reactive functional group, making it a valuable component for polymer modification and as a crosslinking agent. chemicalbook.com The anhydride (B1165640) group can readily react with nucleophiles such as alcohols, amines, and epoxides. This reactivity allows for the grafting of the copolymer onto other polymer backbones, thereby modifying their properties.

    For instance, incorporating this compound into a nonpolar polymer can enhance its adhesion, dyeability, and compatibility with fillers. cymitquimica.com The anhydride functionality also enables its use as a crosslinking agent for polymers containing hydroxyl or epoxy groups, leading to the formation of thermoset networks with improved mechanical strength and thermal stability. chemicalbook.com Research has explored its use as a cross-linker for epoxy or alcohol functional polymers. chemicalbook.com

    Surface Chemistry and Interfacial Adhesion Enhancement

    The ability of this compound to modify surfaces and enhance interfacial adhesion is a direct consequence of its chemical structure. cymitquimica.comcymitquimica.com When applied to a substrate, the octadecene chains can adsorb onto nonpolar surfaces, while the anhydride groups present a reactive interface. These anhydride groups can then form covalent bonds or strong polar interactions with a second material, effectively acting as a molecular bridge between two otherwise incompatible surfaces.

    This property is critical in the manufacturing of:

    Fiber-reinforced composites: Promoting adhesion between the polymer matrix and reinforcing fibers (e.g., glass, carbon).

    Multi-layer films and coatings: Improving the bonding between different polymer layers. cymitquimica.com

    Adhesive formulations: Acting as a compatibilizer and adhesion promoter. cymitquimica.comontosight.ai

    Nanomaterials Functionalization and Dispersion Stabilization

    In the realm of nanotechnology, stabilizing the dispersion of nanomaterials like quantum dots and perovskite nanocrystals is crucial for their application. This compound can serve as a functionalizing agent and stabilizer for these nanoparticles in nonpolar solvents. The long hydrocarbon chains of the copolymer can interact with the surface of the nanomaterials, providing steric hindrance that prevents their aggregation.

    The anhydride groups offer a reactive handle for further functionalization, allowing for the attachment of other molecules to tailor the nanomaterials' properties for specific applications. For example, research has demonstrated the use of similar ligand structures to enhance the stability of perovskite nanocrystals. mdpi.comnih.govnih.gov While direct studies on this compound with quantum dots or perovskites are not extensively documented in the provided results, the underlying chemical principles suggest its potential in this area. The functionalization of surfaces is a key aspect of preventing degradation and improving the performance of these advanced materials. mdpi.com

    Role in Advanced Coatings and Adhesive Formulations

    This compound is a key ingredient in the formulation of advanced coatings and adhesives due to its multifunctional nature. cymitquimica.comontosight.ai Its contributions include:

    Adhesion Promotion: As discussed previously, it enhances the bond between the coating or adhesive and the substrate. cymitquimica.comcymitquimica.com

    Water Resistance: The hydrophobic octadecene chains contribute to improved water resistance of the final product. cymitquimica.com

    Pigment Dispersion: It can aid in the dispersion and stabilization of pigments and fillers within the coating or adhesive formulation.

    The copolymer is found in a variety of formulations, including automotive coatings, industrial maintenance coatings, and high-performance adhesives. cymitquimica.com

    Intermediate in Complex Organic Synthesis

    Beyond its direct applications in materials, this compound serves as a versatile intermediate in complex organic synthesis. ontosight.ai The reactive anhydride ring can be opened by a variety of nucleophiles to create a range of derivatives. This allows for the introduction of the long alkyl chain and a carboxylic acid or ester functionality into a molecule.

    This reactivity makes it a useful building block for the synthesis of:

    Surfactants and emulsifiers: With tailored hydrophilic-lipophilic balances.

    Corrosion inhibitors: Where the long alkyl chain provides a hydrophobic barrier and the polar head group can adsorb onto metal surfaces.

    Plasticizers: To increase the flexibility and durability of plastics.

    The synthesis of these polymers often involves a multi-step process, starting with the polymerization of the monomers followed by further chemical modifications. ontosight.ai

    Theoretical and Computational Investigations of Furan 2,5 Dione;octadec 1 Ene Reactivity

    Quantum Chemical Studies on Reaction Energetics and Transition States

    Quantum chemical calculations are fundamental for understanding the intrinsic reactivity of molecules by computing the energy of reactants, products, and the transition states that connect them. chemalive.com These calculations, based on solving the Schrödinger equation, provide a quantitative picture of molecular energy, which dictates reactivity. chemalive.com For the Furan-2,5-dione;octadec-1-ene polymer, such studies can elucidate the energetics of its formation (copolymerization) and its subsequent reactions, such as degradation or functionalization.

    Detailed quantum chemical studies have been performed on Furan-2,5-dione (maleic anhydride), a key monomer of the polymer. For instance, the gas-phase reaction of maleic anhydride (B1165640) with chlorine atoms has been investigated using high-level theoretical methods. rsc.org The formation of a chlorine adduct (Cl·C₄H₂O₃) was identified, and the thermodynamics of this association reaction were determined. A third-law analysis of experimental data, with entropy values derived from theoretical calculations at the B3LYP/6-311G(2d,p,d) level of theory, yielded the reaction enthalpy and entropy. rsc.org Furthermore, the activation barrier energies for subsequent ring-opening pathways of the adduct were calculated at the CBS-QB3 level of theory to propose a detailed atmospheric degradation mechanism. rsc.org Such studies are crucial for predicting the stability and reaction pathways of the furan-dione moiety within the polymer structure.

    Advanced quantum-chemical methods, including Density Functional Theory (DFT) and wave-function methods like CCSD(T) and CASPT2, are employed to achieve high accuracy in predicting the energetics of different electronic spin states, which is particularly important for reactions involving transition metals that may be used as catalysts. uj.edu.pl

    Table 1: Calculated Thermodynamic and Kinetic Parameters for the Reaction of Furan-2,5-dione with Cl Atoms (Data sourced from a study on Maleic Anhydride) rsc.org

    ParameterValueMethod of Determination
    Reaction Enthalpy (ΔH) -15.7 ± 0.4 kcal mol⁻¹Third-law analysis with ΔS from B3LYP/6-311G(2d,p,d)
    Reaction Entropy (ΔS) -25.1 cal K⁻¹ mol⁻¹B3LYP/6-311G(2d,p,d) theoretical calculation
    Activation Barrier Not specifiedCalculated at CBS-QB3 level for ring-opening pathways

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions. nih.govdovepress.com For a polymer like this compound, MD simulations can reveal the flexibility of the long octadecene chain, the spatial arrangement of the furan-dione rings, and how multiple polymer chains interact and aggregate. nih.gov

    The conformational landscape of a molecule can be thoroughly explored using MD. mdpi.com Simulations can track the transitions between different conformations over time, and the resulting trajectory can be analyzed to determine the population of various conformers and the energy barriers for their interconversion. nih.gov Key analyses include monitoring the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to understand the polymer's compactness. dovepress.com

    MD simulations also provide deep insights into the non-covalent interactions that govern the polymer's structure and properties. nih.gov For this compound, this includes van der Waals interactions between the long alkyl chains and potential π-stacking or hydrogen bonding involving the furan-dione rings. nih.gov The Radial Distribution Function (RDF) can be calculated from MD trajectories to quantify the probability of finding atoms or functional groups at a certain distance from each other, revealing the nature and strength of intermolecular interactions. dovepress.com

    Table 2: Illustrative Output from a Hypothetical MD Simulation for Conformational Analysis of the Polymer Backbone

    Dihedral AngleConformer Population (%)Average Lifetime (ps)
    Anti (180°)65%150
    Gauche+ (60°)17.5%45
    Gauche- (-60°)17.5%45

    Density Functional Theory (DFT) Applications in Catalysis and Adsorption Phenomena

    Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying electronic structure, reactivity, and interactions, particularly in the fields of catalysis and adsorption. researchgate.netsemanticscholar.org DFT calculations can elucidate the mechanisms of complex catalytic reactions by mapping out the potential energy surface, identifying intermediates and transition states. researchgate.net

    In the context of this compound, DFT is applicable to understanding both its synthesis and its interactions with surfaces or other molecules. The polymerization process itself often involves catalysts, and DFT can model the adsorption of the monomers (Furan-2,5-dione and octadec-1-ene) onto a catalyst's active sites. mdpi.com A study on the interaction of furan (B31954) with a Ziegler-Natta catalyst (TiCl₄) demonstrated how DFT can be used to calculate adsorption energies and analyze local reactivity descriptors. mdpi.com This analysis, based on Frontier Molecular Orbital (FMO) theory, helps predict which atoms are most likely to participate in electron donation or acceptance, thereby guiding the understanding of the reaction mechanism. mdpi.com For furan, it was found that the oxygen atom acts as a nucleophilic electron donor, allowing it to bind strongly to the electrophilic titanium center of the catalyst. mdpi.com

    DFT is also used to study the degradation of related compounds. In the atmospheric reaction of Furan-2,5-dione, DFT calculations were used to determine the entropy of reaction and, in conjunction with other methods, to calculate activation barriers for ring-opening pathways, providing a complete picture of the reaction network. rsc.org

    Table 3: Local Reactivity Descriptors of Furan Calculated via DFT (Data from a study on Furan's interaction with a Ziegler-Natta catalyst) mdpi.com

    Atom PositionFukui Function (f+) (Electron Accepting)Fukui Function (f-) (Electron Donating)Interpretation
    C1HighLowHigh affinity to accept electrons
    C2HighLowHigh affinity to accept electrons
    C3HighLowHigh affinity to accept electrons
    C4HighLowHigh affinity to accept electrons
    O5LowHighHigh tendency to donate electrons (Nucleophilic)

    Kinetic Modeling of Complex Reaction Networks

    Kinetic modeling is used to simulate the time evolution of concentrations in a complex reaction system, based on a set of elementary reaction steps and their associated rate coefficients. This approach is essential for understanding and predicting the behavior of reaction networks, such as those involved in polymerization, combustion, or atmospheric degradation.

    A detailed kinetic model has been developed for the gas-phase reaction of Furan-2,5-dione (maleic anhydride) with Cl atoms. rsc.org Experimental measurements of the reaction rate coefficients were performed over a range of temperatures and pressures. rsc.org The observed pressure dependence, or "fall-off" behavior, was analyzed using a Troe-type formalism, which is common for association reactions. rsc.org This analysis yielded the limiting low-pressure (k₀) and high-pressure (k∞) rate coefficients. rsc.org These experimentally-derived kinetic parameters, combined with theoretical calculations of reaction pathways and product yields, form the basis of a comprehensive atmospheric degradation mechanism for Furan-2,5-dione. rsc.org Such a model can predict the lifetime of the molecule in the atmosphere and identify its major degradation products. rsc.org

    Table 4: Kinetic Parameters for the Gas-Phase Reaction of Furan-2,5-dione + Cl rsc.org

    ParameterExpression / ValueTemperature Range
    Low-Pressure Rate (k₀(T)) (9.4 ± 0.5) × 10⁻²⁹ (T/298)⁻⁶.³ cm⁶ molecule⁻² s⁻¹283-323 K
    High-Pressure Rate (k∞(T)) (3.4 ± 0.5) × 10⁻¹¹ (T/298)⁻¹.³ cm³ molecule⁻¹ s⁻¹283-323 K
    Equilibrium Constant (Kₚ(296 K)) (2.83 ± 0.16) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for Cl·C₄H₂O₃ + O₂296 K

    Emerging Research Directions and Future Perspectives for Furan 2,5 Dione;octadec 1 Ene Chemistry

    Sustainable Synthesis Approaches and Bio-based Feedstocks

    The drive towards a circular economy has intensified research into sustainable routes for chemical synthesis, moving away from petrochemical feedstocks. For furan-2,5-dione;octadec-1-ene, this involves developing green pathways for both its succinic anhydride (B1165640) core and its octadecene chain.

    Traditionally, succinic anhydride is produced via the catalytic hydrogenation of maleic anhydride, which is derived from n-butane. researchgate.netnih.gov However, significant progress is being made in producing bio-succinic acid through the fermentation of renewable feedstocks. rsc.orgresearchgate.net A variety of biomass sources, including glucose, corn stover, and glycerol, are being explored for this purpose. rsc.org This bio-succinic acid can then be dehydrated to yield succinic anhydride. Another innovative and sustainable approach involves the direct preparation of succinic anhydride from bio-based furanic platform chemicals like furfural and 5-hydroxymethylfurfural (HMF). researchgate.netnih.govnih.gov For instance, a visible light-induced oxygenation process using a photocatalyst can convert furoic acid (derived from furfural) into succinic anhydride with high selectivity at room temperature. nih.govnih.gov

    The octadec-1-ene component can also be sourced from renewable materials. Oleochemicals, derived from plant and animal fats, are a primary source of long-chain olefins. Through processes like ethenolysis of fatty acids or esters obtained from vegetable oils, it is possible to produce terminal olefins such as octadec-1-ene.

    The combination of bio-derived succinic anhydride and renewably sourced octadec-1-ene via the ene reaction presents a pathway to a fully bio-based this compound. semanticscholar.org The key challenge remains the optimization of these processes to be economically competitive with conventional methods.

    Feedstock CategorySpecific ExampleTarget ComponentSustainable Process
    First-Generation Glucose (from corn, sugarcane)Succinic AnhydrideFermentation to succinic acid, then dehydration
    Second-Generation Corn Stover (Lignocellulose)Succinic AnhydrideHydrolysis and fermentation to succinic acid
    Third-Generation Seaweed, Glycerol (biodiesel byproduct)Succinic AnhydrideFermentation to succinic acid
    Bio-Platform Chemicals Furfural, Furoic AcidSuccinic AnhydridePhotocatalytic oxygenation
    Oleochemicals Vegetable Oils (e.g., soy, palm)Octadec-1-eneMetathesis, Cracking

    Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

    The polymerization of this compound, typically through ring-opening polymerization (ROP) or ring-opening copolymerization (ROCOP), is crucial for creating novel polyesters and other functional polymers. The development of advanced catalytic systems is essential to control these polymerization processes, enhancing reaction rates, selectivity, and the properties of the resulting polymers.

    Recent research into the ROCOP of cyclic anhydrides with epoxides has highlighted the potential of various metal-based catalysts. Zinc and magnesium complexes with Schiff-base ligands, for example, have been studied for the copolymerization of succinic anhydride and cyclohexene oxide. acs.org Zinc-based catalysts, in particular, have shown high activity and selectivity, yielding polyesters with narrow molecular weight distributions. acs.orgmdpi.com Similarly, zirconium(IV)-based catalysts have demonstrated high control and good rates in the ROCOP of anhydrides with various epoxides and other cyclic ethers, allowing for the synthesis of poly(ester-alt-ethers). nih.govacs.org These catalysts operate through a coordination-insertion mechanism, where the catalyst design directly influences the polymer structure, including the potential for forming linear or cyclic polymers. acs.org

    For the synthesis of the succinic anhydride monomer itself, novel catalytic systems are also being explored. For instance, the carbonylation of bio-sourced acrylic acid to succinic anhydride can be achieved using an earth-abundant cobalt carbonyl catalyst modified with a bidentate phosphine (B1218219) ligand. researchgate.net This approach avoids harsher traditional methods and utilizes a more sustainable starting material.

    The key objectives in developing these catalytic systems are:

    High Activity: To ensure efficient conversion of the monomer in shorter reaction times and under milder conditions.

    Selectivity: To control the polymer's microstructure, prevent side reactions, and, in copolymerizations, dictate the sequence of monomer incorporation.

    Control over Molar Mass and Dispersity: To produce polymers with predictable chain lengths and narrow molar mass distributions (low Đ), which is critical for consistent material properties.

    Catalyst SystemMonomer(s)Polymer TypeKey Advantages
    Zinc/Magnesium Schiff-Base Complexes Succinic Anhydride + EpoxidesAlternating PolyestersHigh activity (Zn), potential for cyclic polymers acs.org
    Zirconium(IV) Complexes Anhydrides + Epoxides/EthersPoly(ester-alt-ethers)High control, narrow dispersity, versatile nih.govacs.org
    Bimetallic Scorpionate Zinc Complexes Anhydrides + EpoxidesAlternating PolyestersHigh selectivity and efficiency mdpi.com
    Cobalt Carbonyl with Phosphine Ligands Acrylic Acid + CO/H₂Succinic Anhydride (Monomer)Uses bio-sourced feedstock, earth-abundant metal researchgate.net

    Advanced Materials Design through Precise Polymer Architecture Control

    The unique amphiphilic potential of this compound—possessing a polar, reactive anhydride head and a long, nonpolar hydrocarbon tail—makes it an ideal monomer for designing polymers with sophisticated architectures. Precise control over the polymer structure at the molecular level allows for the tailoring of macroscopic material properties.

    A primary strategy involves the synthesis of block copolymers. By using a pre-existing polymer with a reactive functional group (like a hydroxyl group) as a macroinitiator, this compound can be polymerized via ROP to form a new block. For example, amphiphilic diblock and triblock copolymers have been synthesized by reacting poly(ethylene glycol) (PEG) with 2-(1-octadecenyl)succinic anhydride. researchgate.net In this architecture, the hydrophilic PEG block is covalently linked to a hydrophobic block derived from the anhydride, leading to materials that can self-assemble in solution to form nanoscale micelles. researchgate.net This self-assembly is a powerful tool for applications in encapsulation and delivery.

    Furthermore, this compound can be copolymerized with other vinyl monomers using free-radical polymerization. google.com This allows for the random incorporation of the succinic anhydride group along a polymer backbone, creating functional polymers useful as coatings, thickeners, or epoxy curatives. google.com The ratio of the monomers can be adjusted to control the density of functional groups and, consequently, the material's properties.

    Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, offer even greater precision. mdpi.com These methods could be adapted to create well-defined polymer architectures incorporating this compound, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex topologies like star or graft copolymers. mdpi.comresearchgate.net

    Integration in Smart and Responsive Chemical Systems

    Smart polymers are materials that exhibit significant, reversible changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. rsc.orgnih.govrsc.org The chemical structure of this compound offers several avenues for its integration into such responsive systems.

    The anhydride group is inherently reactive and can be readily converted into other functional groups. For instance, reaction with amines opens the anhydride ring to form an amide and a carboxylic acid. nih.gov This transformation can be exploited to create amine-responsive materials. A polymer containing grafted succinic anhydride units can undergo a structural change upon exposure to amines, which can be harnessed for sensor applications. nih.gov

    The amphiphilic block copolymers synthesized from this compound and hydrophilic polymers like PEG can form stimuli-responsive micelles. researchgate.net These nanoscale aggregates can be designed to encapsulate active molecules (e.g., drugs or fragrances). The release of the encapsulated cargo could then be triggered by a change in the environment (e.g., pH or temperature) that disrupts the micellar structure. This makes them promising candidates for advanced drug delivery systems. nih.govoulu.fi

    Furthermore, the long octadecenyl chain can influence the phase behavior of the polymer. Polymers incorporating this chain may exhibit thermo-responsive behavior, changing their solubility or morphology with temperature. By carefully designing the polymer architecture, it may be possible to create materials with a tunable lower critical solution temperature (LCST) or upper critical solution temperature (UCST), which is a hallmark of many smart polymer systems. nih.gov

    StimulusResponsive MechanismPotential Application
    pH Ionization of carboxylic acid groups (after ring-opening)pH-triggered drug release, sensors oulu.fi
    Chemical (Amines) Ring-opening reaction of the anhydride groupChemical sensors, self-healing materials nih.gov
    Temperature Change in polymer solubility/conformationThermo-responsive drug delivery, smart coatings nih.gov
    Solvent Polarity Self-assembly into micelles/aggregatesEncapsulation, controlled release systems researchgate.net

    Methodological Advancements in Characterization and Computational Chemistry

    A deep understanding of the structure-property relationships in polymers derived from this compound relies on a suite of advanced characterization techniques and, increasingly, on computational modeling.

    Standard characterization methods provide foundational information about these polymers.

    Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the successful incorporation of the monomer by identifying characteristic peaks, such as the ester carbonyl group (~1730 cm⁻¹). researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information on the chemical structure, monomer conversion, and copolymer composition. semanticscholar.orgresearchgate.net

    Chromatography: Gel Permeation Chromatography (GPC) is essential for determining the average molecular weight and the polydispersity index (Đ) of the synthesized polymers. researchgate.net

    Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to measure key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which define the material's operational temperature range. researchgate.netmdpi.com

    Microscopy and Scattering: For polymers that self-assemble, Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are used to visualize and measure the size and morphology of the resulting nanoparticles or micelles. researchgate.net X-ray Diffraction (XRD) can be employed to study the crystalline structure of the polymers. mdpi.comresearchgate.net

    Emerging advancements involve more sophisticated techniques to probe polymer architecture and reaction mechanisms. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, for example, can provide detailed information on the end groups of polymer chains and help to elucidate polymerization mechanisms, including the formation of cyclic byproducts. acs.org

    Computational chemistry is poised to play an increasingly vital role. Density Functional Theory (DFT) calculations can be used to investigate polymerization mechanisms, predict the reactivity of different catalytic species, and understand the selectivity observed in copolymerizations. nih.gov Molecular dynamics simulations can model the self-assembly of amphiphilic block copolymers in solution, providing insights into micelle formation and stability that can guide the design of new materials for drug delivery and nanotechnology.

    TechniqueInformation Obtained
    NMR Spectroscopy Chemical structure, composition, monomer conversion
    FTIR Spectroscopy Presence of functional groups, confirmation of reaction
    Gel Permeation Chromatography (GPC) Molecular weight distribution (Mn, Mw, Đ)
    Differential Scanning Calorimetry (DSC) Glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures
    Dynamic Light Scattering (DLS) Particle/micelle size in solution
    Transmission Electron Microscopy (TEM) Morphology and size of self-assembled structures
    MALDI-TOF Mass Spectrometry Polymer end-group analysis, mechanistic insights
    Computational Modeling (e.g., DFT) Reaction mechanisms, catalyst performance prediction

    Q & A

    Q. What are the standard synthetic routes for preparing octadecenyl-substituted furan-2,5-dione derivatives?

    The synthesis typically involves the reaction of furan-2,5-dione (maleic anhydride) with octadec-1-ene under controlled conditions. Key steps include:

    • Michael addition : Octadec-1-ene reacts with maleic anhydride in a polar aprotic solvent (e.g., toluene) at 80–100°C for 12–24 hours .
    • Purification : The product, dihydro-3-(octadecenyl)furan-2,5-dione, is isolated via column chromatography and confirmed by NMR (¹H/¹³C) and FTIR spectroscopy. For example, the carbonyl stretch of the anhydride moiety appears at 1850–1780 cm⁻¹ in FTIR .

    Q. How are spectroscopic techniques employed to characterize these compounds?

    • NMR : ¹H NMR reveals peaks for the octadecenyl chain (δ 0.8–1.4 ppm for CH₃ and CH₂ groups) and the furan-dione ring (δ 5.2–5.8 ppm for olefinic protons) .
    • FTIR : Distinctive absorptions at 1820–1720 cm⁻¹ confirm the anhydride group, while C-H stretches (2800–3000 cm⁻¹) validate the alkyl chain .
    • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₂₂H₃₆O₃ at m/z 372.26) .

    Advanced Research Questions

    Q. How can experimental design address contradictions in reaction product data?

    Conflicting reports on oxidation products (e.g., CO vs. HCOOH yields) arise from differing HO• sources. For example:

    • H₂O₂ photolysis produces CO (20% yield) and HCOOH (3%) but no acetylene .
    • CH₃ONO/NO systems generate acetylene (5%) under similar conditions.
      Methodological resolution : Use isotopically labeled reactants (e.g., D₂O₂) to track reaction pathways via GC-MS or cavity ring-down spectroscopy (CRDS) .

    Q. What computational methods predict the electronic behavior of these compounds?

    • DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to predict reactivity. For example, the LUMO of maleic anhydride (-1.8 eV) localizes on the carbonyl groups, facilitating nucleophilic attack by octadec-1-ene .
    • Molecular dynamics simulations assess solvent effects on reaction kinetics (e.g., toluene vs. ethanol) .

    Q. How are crystallographic challenges resolved for structurally complex derivatives?

    • SHELX refinement : For derivatives with disordered alkyl chains, SHELXL employs restraints on bond lengths and anisotropic displacement parameters. Example: A 1.0 Å resolution dataset for dihydro-3-(octadecenyl)furan-2,5-dione required 20% occupancy refinement for the terminal CH₃ group .
    • Twinned data : SHELXD handles pseudo-merohedral twinning via the Harker-Kasper inequality method .

    Key Research Gaps

    • Mechanistic ambiguity : The role of solvent polarity in Michael addition kinetics remains unresolved.
    • Environmental relevance : Atmospheric lifetime of octadecenyl derivatives under varying NOₓ conditions requires further study .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.